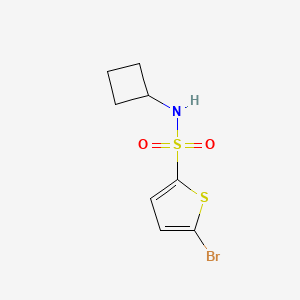
Ethyl 3-hydroxy-4-methylpentanoate
Vue d'ensemble
Description
Ethyl 3-hydroxy-4-methylpentanoate is an organic compound belonging to the ester family. It is characterized by the presence of an ethyl group, a hydroxyl group, and a methyl group attached to a pentanoate backbone. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ethyl 3-hydroxy-4-methylpentanoate can be synthesized through several methods. One common approach involves the esterification of 3-hydroxy-4-methylpentanoic acid with ethanol in the presence of an acid catalyst. The reaction typically requires heating under reflux to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the compound is often produced using large-scale reactors with continuous flow systems. The process involves the controlled addition of reactants and precise temperature regulation to optimize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 3-hydroxy-4-methylpentanoate can undergo various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed.
Substitution: Nucleophilic substitution reactions can be facilitated using strong nucleophiles like hydroxide ions (OH⁻).
Major Products Formed:
Oxidation: The compound can be oxidized to form 3-hydroxy-4-methylpentanoic acid.
Reduction: Reduction reactions can yield ethyl 3-hydroxy-4-methylpentanal.
Substitution: Substitution reactions can lead to the formation of various derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 3-hydroxy-4-methylpentanoate finds applications in several scientific fields:
Chemistry: It serves as an intermediate in organic synthesis, particularly in the production of pharmaceuticals and fine chemicals.
Biology: The compound is used in biochemical studies to investigate metabolic pathways and enzyme activities.
Medicine: It has potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: this compound is utilized in the manufacturing of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism by which Ethyl 3-hydroxy-4-methylpentanoate exerts its effects depends on its specific application. For instance, in biochemical studies, it may interact with enzymes to modulate their activity. The molecular targets and pathways involved can vary widely based on the context of its use.
Comparaison Avec Des Composés Similaires
Ethyl 3-hydroxy-4-methylpentanoate is similar to other esters and hydroxy acids. Some comparable compounds include:
Ethyl 3-hydroxybutanoate: Similar structure but with a shorter carbon chain.
Ethyl 4-methylpentanoate: Lacks the hydroxyl group.
Ethyl 3-hydroxy-4-methylhexanoate: Similar but with an additional carbon in the chain.
Uniqueness: this compound stands out due to its specific combination of functional groups, which imparts unique chemical properties and reactivity compared to its analogs.
This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its versatility and unique properties make it a valuable compound in research and application.
Propriétés
IUPAC Name |
ethyl 3-hydroxy-4-methylpentanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O3/c1-4-11-8(10)5-7(9)6(2)3/h6-7,9H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODYXCJVPPHSSIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C(C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![[1-(4-Nitrophenyl)triazol-4-yl]methanol](/img/structure/B7861035.png)





